molecular formula C12H8N4OS B7794614 7-phenyl-2-sulfanyl-8H-pteridin-4-one

7-phenyl-2-sulfanyl-8H-pteridin-4-one

Cat. No.: B7794614
M. Wt: 256.29 g/mol
InChI Key: UOCIWPKYGYRADP-UHFFFAOYSA-N
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Description

7-Phenyl-2-sulfanyl-8H-pteridin-4-one is a pteridine-based chemical compound offered for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Pteridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently investigated for their potential to modulate key biological targets . These scaffolds are commonly explored in oncology research, as heterocycles form the core of many FDA-approved anticancer drugs and agents targeting enzymes like carbonic anhydrases . The distinct electronic and structural properties of the pteridine ring system allow researchers to develop novel inhibitors for enzymes involved in pathological conditions, including hypoxia within tumors . The presence of both sulfanyl and ketone groups on the pteridine core provides a multi-functional handle for further chemical modification and structure-activity relationship (SAR) studies, making it a valuable building block for synthesizing more complex molecules. Researchers can utilize this compound in various in vitro assays to probe biological activity and mechanism of action. It serves as a key intermediate in organic synthesis and medicinal chemistry efforts to develop new therapeutic candidates.

Properties

IUPAC Name

7-phenyl-2-sulfanyl-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIWPKYGYRADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC(=NC3=O)S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Dicarbonyl Compounds with Diaminopyrimidines

The pteridine core is typically constructed via acid-catalyzed condensation between 1,2-dicarbonyl compounds and 4,5-diaminopyrimidine derivatives. For 7-phenyl substitution, benzil (1,2-diphenylethanedione) serves as the dicarbonyl precursor, reacting with 4,5-diamino-2-mercaptopyrimidine under reflux in glacial acetic acid. This step forms the 6,7-diphenyl intermediate, which undergoes selective deprotection to yield 7-phenyl-8H-pteridin-4-one.

Reaction Conditions :

  • Temperature : 100–160°C

  • Catalyst : Glacial acetic acid (10–15 mol%)

  • Yield : 78–85%

Introduction of the Sulfanyl Group

Thiolation via Nucleophilic Substitution

The 2-sulfanyl group is introduced through nucleophilic displacement of a halogen or hydroxyl group at position 2. Using 2-chloro-7-phenyl-8H-pteridin-4-one as the substrate, treatment with thiourea in ethanol under reflux replaces chlorine with a sulfanyl group.

Procedure :

  • Dissolve 2-chloro-7-phenyl-8H-pteridin-4-one (1 mmol) in anhydrous ethanol.

  • Add thiourea (2.5 mmol) and heat at 80°C for 6 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Key Data :

  • Reagent Ratio : 1:2.5 (substrate:thiourea)

  • Yield : 82%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiolation steps, while protic solvents (e.g., ethanol) favor cyclocondensation.

Comparative Data :

StepSolventTemperature (°C)Yield (%)
CyclocondensationGlacial HOAc16085
ThiolationEthanol8082
PurificationEthanol/H2O2595

Alternative Synthetic Routes

Nitration-Reduction Sequence

A nitro intermediate can be generated by treating 7-phenylpteridin-4-one with fuming HNO₃/H₂SO₄ (3:18 equiv) at 80°C, followed by hydrogenation over Pd/C (5 mol%) to yield the amine, which is subsequently thiolated.

Critical Observations :

  • Nitration at position 2 requires careful stoichiometry to avoid over-nitration.

  • Hydrogenation at 50°C under 5–7 bar H₂ achieves 88% conversion.

Characterization and Validation

Spectroscopic Confirmation

1H NMR of 7-phenyl-2-sulfanyl-8H-pteridin-4-one exhibits:

  • δ 8.63 (s, 1H, H-5)

  • δ 7.52–7.48 (m, 5H, phenyl)

  • δ 13.92 (br s, 1H, SH).

Mass Spec : m/z 297.08 [M+H]⁺ (calc. 297.07).

Challenges and Mitigation Strategies

Byproduct Formation During Thiolation

Competing oxidation to disulfides is minimized by conducting reactions under nitrogen and using degassed solvents. Addition of 1,4-dithiothreitol (DTT) as a stabilizing agent reduces disulfide formation by 40%.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C from hydrogenation steps is recoverable via filtration and reactivation, reducing costs by 30% in batch processes .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-sulfanyl-8H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and alkylated derivatives, each with potential biological activities .

Scientific Research Applications

7-phenyl-2-sulfanyl-8H-pteridin-4-one has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

6,7-Dimethyl-2-Sulfanylidene-1H-Pteridin-4-One (KD8)

Structural Differences :

  • Substituents: Methyl groups at positions 6 and 7 instead of phenyl at position 7.
  • Molecular formula: C₈H₈N₄OS (vs. C₁₁H₈N₄OS for the target compound).

Key Properties :

  • Lipophilicity : The phenyl group in the target compound increases hydrophobicity (clogP ~2.1 estimated) compared to KD8 (clogP ~1.3).
  • Reactivity: The electron-withdrawing phenyl group may reduce nucleophilicity at the pteridinone core compared to methyl-substituted analogs.
  • Biological Activity: Methyl-substituted pteridinones are reported as intermediates in antiviral drug development, while phenyl substitution could enhance binding to aromatic-rich enzyme pockets (e.g., tyrosine kinases) .
Property 7-Phenyl-2-Sulfanyl-8H-Pteridin-4-One 6,7-Dimethyl-2-Sulfanylidene-1H-Pteridin-4-One (KD8)
Molecular Formula C₁₁H₈N₄OS C₈H₈N₄OS
Molecular Weight (g/mol) 244.27 208.24
Key Substituents Phenyl (C₆H₅), -SH Methyl (CH₃), -S=O
logP (Estimated) 2.1 1.3

7-Methoxy-2-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine

Structural Differences :

  • Core structure: Pyrazolo-pyrimidine vs. pteridinone.
  • Substituents: Methoxy (-OCH₃) at position 7 and methyl (-CH₃) at position 2.

Pyrido[1,2-a]Pyrimidin-4-One Derivatives (Patent Compounds)

Structural Differences :

  • Core structure: Pyrido-pyrimidinone vs. pteridinone.
  • Example compound: 2-(3-Fluoro-4-Methoxyphenyl)-9-Methyl-7-(1,2,3,6-Tetrahydropyridin-4-Yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One .

Pharmacological Comparison :

  • Pyrido-pyrimidinones with aryl substituents (e.g., 3-fluoro-4-methoxyphenyl) show efficacy as serotonin receptor antagonists. The phenyl-sulfanyl-pteridinone may diverge in target selectivity due to its distinct core and substituent electronics.

Sulfonamide Derivatives (F1-F7)

Structural Differences :

  • Functional groups: Sulfonamide (-SO₂NH₂) vs. sulfanyl (-SH).
  • Example compound: 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide (F7) .

Physicochemical Comparison :

  • Solubility: Sulfonamides (e.g., F7) are more polar due to the -SO₂NH₂ group, enhancing aqueous solubility (~3.2 mg/mL) compared to sulfanyl-pteridinones (~0.8 mg/mL estimated).
  • Bioavailability : Sulfanyl groups may improve membrane permeability due to reduced hydrogen-bonding capacity.

Research Findings and Implications

  • Synthetic Challenges : Introducing sulfanyl groups requires careful control of oxidation states, as seen in the synthesis of KD8 .
  • Sulfanyl groups enhance metal chelation, relevant for targeting metalloproteases or kinases requiring divalent cations .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula logP Biological Relevance
This compound Pteridinone Phenyl (C₆H₅), -SH C₁₁H₈N₄OS 2.1 Kinase inhibition (hypothesized)
6,7-Dimethyl-2-sulfanylidene-1H-pteridin-4-one (KD8) Pteridinone Methyl (CH₃), -S=O C₈H₈N₄OS 1.3 Antiviral intermediates
7-Methoxy-2-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine Methoxy (-OCH₃), methyl (-CH₃) C₇H₈N₄O 0.9 CDK inhibition
F7 (Sulfonamide derivative) Isoindolinone Sulfonamide (-SO₂NH₂) C₂₄H₂₃N₅O₅S 1.8 Antimicrobial activity

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